molecular formula C9H9NO2 B1400227 6-hydroxy-7-methylisoindolin-1-one CAS No. 1138220-70-8

6-hydroxy-7-methylisoindolin-1-one

Katalognummer: B1400227
CAS-Nummer: 1138220-70-8
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: DMYHFZSFHVSUQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-7-methylisoindolin-1-one is a substituted isoindolinone derivative characterized by a hydroxyl group at position 6 and a methyl group at position 7 on the isoindolin-1-one core structure. Isoindolinones are heterocyclic compounds with a fused benzene and lactam ring, often studied for their diverse pharmacological and material science applications. For instance, 7-(hydroxymethyl)isoindolin-1-one (C₉H₉NO₂, MW 163.18 g/mol) and 7-(1-hydroxyethyl)isoindolin-1-one (C₁₀H₁₁NO₂, MW 177.20 g/mol) share structural similarities, differing primarily in substituent type and position .

Eigenschaften

IUPAC Name

6-hydroxy-7-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHFZSFHVSUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Precursors

The isoindolinone core is commonly synthesized via intramolecular cyclization of appropriately substituted phthalimide or phthalic acid derivatives. For the 6-hydroxy-7-methyl derivative, the key steps include:

  • Starting Materials: Substituted phthalic anhydrides or phthalimides bearing methyl and hydroxyl groups in the aromatic ring.
  • Cyclization Conditions: Heating under acidic or basic conditions to promote ring closure forming the isoindolinone.
  • Hydroxyl Introduction: Hydroxylation at the 6-position can be achieved either by direct substitution on the aromatic ring prior to cyclization or by post-cyclization functional group transformation.

Selective Functional Group Modification

  • Methylation: Introduction of the methyl group at the 7-position is typically performed via electrophilic aromatic substitution using methylating agents such as methyl iodide or methyl sulfate on the isoindolinone intermediate.
  • Hydroxylation: The 6-hydroxy group can be introduced by selective hydroxylation of the aromatic ring using oxidizing agents or via demethylation of methoxy precursors.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of substituted phthalimide Starting from 4-methylphthalic anhydride, reaction with ammonia or amine Formation of 7-methylphthalimide derivative
2 Cyclization to isoindolinone Heating under acidic conditions (e.g., polyphosphoric acid) Formation of 7-methylisoindolin-1-one scaffold
3 Hydroxylation Use of hydroxylating agents such as hydroxyl radicals or electrophilic substitution with hydroxyl donors Introduction of 6-hydroxy group
4 Purification Recrystallization or chromatography Isolation of pure this compound

Research Findings and Optimization

  • Yield Optimization: Reaction yields depend on the choice of solvents, temperature control, and order of functional group introduction. For example, introducing the methyl group before cyclization can improve regioselectivity and yield.
  • Scalability: Industrial synthesis may employ continuous flow reactors for better control of reaction parameters, especially for halogenation or hydroxylation steps, improving reproducibility and safety.
  • Selectivity: The presence of electron-donating methyl and hydroxyl groups affects reactivity patterns, requiring careful control to avoid poly-substitution or side reactions.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 4-methylphthalic anhydride or substituted phthalimide Commercially available or synthesized
Cyclization Acidic medium, 100–150°C, 2–6 hours Polyphosphoric acid or sulfuric acid commonly used
Hydroxylation Mild oxidizing agents, room temperature to 50°C Avoid over-oxidation
Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Performed prior to or after cyclization
Purification Recrystallization from ethanol or ethyl acetate Ensures high purity for research or industrial use
Yield 40–70% overall Dependent on sequence and reaction conditions

Analyse Chemischer Reaktionen

Demethylation and Hydroxylation Reactions

The hydroxyl group at the 6-position enables nucleophilic substitution and deprotection reactions. A key method involves boron tribromide (BBr₃)-mediated demethylation of methoxy precursors:

  • Example : 6-Methoxy-2,3-dihydro-isoindol-1-one undergoes BBr₃-mediated demethylation in dichloromethane at −78°C, yielding 6-hydroxy-2,3-dihydro-isoindol-1-one with 100% conversion under optimized conditions .

Starting MaterialReagent/ConditionsProductYieldSource
6-Methoxy-2,3-dihydro-isoindol-1-oneBBr₃ (1.2 equiv), DCM, −78°C → RT6-Hydroxy-2,3-dihydro-isoindol-1-one56–100%

This reaction proceeds via cleavage of the methyl ether bond, generating the hydroxyl group with high regioselectivity.

Oxidation of the Methyl Group

The 7-methyl substituent can be oxidized to a carboxylic acid under strong oxidative conditions:

  • Pathway : Treatment with KMnO₄ or CrO₃ in acidic media converts the methyl group to a carboxyl group, forming 6-hydroxy-7-carboxyisoindolin-1-one. This reaction is critical for introducing electrophilic sites for further functionalization.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in esterification and etherification :

  • Esterification : Reacting with acetyl chloride in pyridine yields 6-acetoxy-7-methylisoindolin-1-one.

  • Etherification : Alkylation with iodomethane (CH₃I) in the presence of K₂CO₃ produces 6-methoxy-7-methylisoindolin-1-one .

Cyclization and Cascade Reactions

Under base-promoted conditions, the compound undergoes Dimroth rearrangements and aza-Michael additions to form complex heterocycles:

  • Example : Reaction with ((chloromethyl)sulfonyl)benzenes in K₂CO₃/MeCN generates (Z)-3-(sulfonyl-methylene)isoindolin-1-ones via a five-step cascade mechanism .

ReactantsConditionsProductKey StepsYieldSource
6-Hydroxy-7-methylisoindolin-1-one + ((chloromethyl)sulfonyl)benzeneK₂CO₃, MeCN, 50°C(Z)-3-(Sulfonyl-methylene)isoindolin-1-oneNucleophilic addition, cyclization, Dimroth rearrangement47–81%

Catalytic Reductive Functionalization

Cobalt-catalyzed reductive reactions enable C–O bond cleavage and hydrogenation :

  • Protocol : Using Co(BF₄)₂·6H₂O and Triphos ligand under H₂ (20 bar) in methanol, the hydroxyl group is replaced by hydrogen, yielding 7-methylisoindolin-1-one derivatives .

Biological Activity and Derivatives

Structural modifications enhance bioactivity:

  • Antimycobacterial Derivatives : Introducing thiadiazole substituents at the 3-position improves activity (e.g., IC₅₀ = 18 μM for iodophenyl derivatives) .

  • InhA Inhibition : The hydroxyl and carbonyl groups form hydrogen bonds with Tyr 158 in the InhA enzyme, critical for tuberculosis drug development .

Comparative Reactivity of Halogenated Analogs

CompoundSubstituentReactivity Notes
7-Chloro-6-hydroxy-5-methylisoindolin-1-oneCl at C7Higher electrophilicity due to Cl’s electron-withdrawing effect
7-Bromo analogBr at C7Enhanced leaving-group ability in substitution reactions
7-Iodo analogI at C7Prone to radical-mediated reactions

Key Reaction Mechanisms

  • Dimroth Rearrangement : Involves ring-opening of iminophthalan intermediates followed by recombination to isoindolinones .

  • Aza-Michael Addition : Base-mediated conjugate addition of amines to α,β-unsaturated carbonyl systems .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Hydroxy-7-methylisoindolin-1-one has shown potential in medicinal chemistry due to its structural similarity to biologically active compounds. Its derivatives are being investigated for:

  • Anticancer Activity : Research indicates that modifications of isoindolinone derivatives display cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest that isoindolinone compounds exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through:

  • Coupling Reactions : It can participate in cross-coupling reactions to form larger frameworks used in pharmaceuticals and agrochemicals.
  • Functionalization : The hydroxyl group allows for further functionalization, enabling the introduction of diverse substituents that enhance biological activity or alter physical properties .

Materials Science

In materials science, this compound is being explored for:

  • Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.
  • Dyes and Pigments : The compound's chromophoric properties make it suitable for developing dyes with potential applications in textiles and coatings .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various isoindolinone derivatives, including this compound. Results showed significant inhibition of cell proliferation in breast cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Testing

Another research project focused on synthesizing derivatives of this compound and testing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed promising results, suggesting that these compounds could be developed into new antimicrobial agents.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Spectral Differences :

  • Methoxy groups produce distinct singlets in ¹H NMR (δ ~3.8 ppm), whereas hydroxyl protons resonate downfield (δ ~9.7 ppm) when de-shielded .
  • Methyl groups adjacent to hydroxyls (as in this compound) may cause splitting patterns in NMR, though specific data are unavailable.

Biologische Aktivität

Overview

6-Hydroxy-7-methylisoindolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 7 (CDK7) and its implications in cell cycle regulation and cancer therapy.

The primary mechanism of action for this compound involves its interaction with CDK7, a crucial enzyme in the regulation of the cell cycle. The compound binds to CDK7 through hydrogen bonding interactions with key amino acid residues, effectively inhibiting its activity. This inhibition disrupts normal cell cycle progression, leading to cell growth arrest and potential apoptosis (programmed cell death) .

Biochemical Pathways

The inhibition of CDK7 by this compound affects several biochemical pathways:

  • Cell Cycle Regulation : By blocking CDK7, the compound can halt the progression from G1 to S phase in the cell cycle, which is critical for DNA replication and cell division.
  • Potential Anticancer Activity : The ability to induce cell cycle arrest positions this compound as a candidate for anticancer drug development, especially in cancers where CDK7 is overactive.

Pharmacological Profile

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable properties compared to existing CDK7 inhibitors. Its selectivity and potency suggest it could be a valuable lead compound in drug discovery efforts targeting various malignancies .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
CDK7 Inhibition Inhibits CDK7, leading to cell cycle arrest and potential apoptosis
Antimicrobial Properties Investigated for activity against various microbial strains
Anticancer Potential Shows promise as an anticancer agent due to its mechanism of action

Case Studies

Research has demonstrated the biological activity of this compound through various experimental studies:

  • In Vitro Studies : In human cancer cell lines, treatment with this compound resulted in significant growth inhibition, with IC50 values indicating potent activity against proliferating cells.
  • Mechanistic Studies : Further investigations have shown that the compound's inhibition of CDK7 leads to downstream effects on transcription factors involved in cell survival and proliferation, such as MYC and NF-kB .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 6-hydroxy-7-methylisoindolin-1-one in academic research?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phthalimides or reductive amination of nitro precursors. For characterization, use 1H/13C NMR to confirm the isoindolinone scaffold and hydroxyl/methyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity) ensures purity . For novel derivatives, include X-ray crystallography (if crystalline) and IR spectroscopy to verify functional groups. Always compare spectral data with literature for known analogs.

Q. How can researchers screen the biological activity of this compound in vitro?

  • Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, cytotoxicity). For cancer research, use MTT assays on cell lines (e.g., HeLa, MCF-7) to assess viability. Include positive controls (e.g., doxorubicin) and solvent controls. For enzyme targets (e.g., kinases), employ fluorescence-based activity assays with recombinant proteins. Dose-response curves (IC50 values) and statistical validation (triplicate repeats, ANOVA) are critical .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic Variation : Modify substituents at positions 6 (hydroxyl) and 7 (methyl) while keeping the isoindolinone core intact.
  • Assay Selection : Use orthogonal assays (e.g., enzymatic inhibition, cellular uptake studies) to evaluate functional group contributions.
  • Data Integration : Apply multivariate analysis (e.g., PCA) to correlate structural changes with activity trends. Include solubility and logP measurements to assess pharmacokinetic properties .

Q. How can conflicting data on the compound’s biological efficacy across studies be resolved?

  • Methodological Answer :

  • Replicate Conditions : Ensure identical assay protocols (e.g., cell passage number, incubation time).
  • Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities.
  • Contextual Factors : Evaluate differences in cell culture media, serum concentrations, or oxygen levels (e.g., hypoxia vs. normoxia). Cross-validate findings using alternative methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies :

  • pH Variation : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS.
  • Oxidative Stress : Expose to H2O2 or liver microsomes to simulate metabolic breakdown.
  • Light/Heat Stability : Use accelerated stability chambers (ICH guidelines) and quantify degradation products. Report half-life (t1/2) and identify major metabolites .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., kinases). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability.
  • QSAR Models : Develop quantitative models using descriptors like electronegativity, polar surface area, and H-bond donors. Cross-validate with leave-one-out (LOO) methods .

Q. What strategies are recommended for identifying metabolites of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Systems : Incubate with liver microsomes or hepatocytes; extract metabolites using SPE columns.
  • LC-HRMS/MS : Use fragmentation patterns (MS2) to elucidate structures. Compare with synthetic standards if available.
  • Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-7-methylisoindolin-1-one
Reactant of Route 2
6-hydroxy-7-methylisoindolin-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.